molecular formula C10H20ClN3O2 B6416097 1-(4-Morpholinylcarbonyl)-4-piperidinamine hydrochloride;  95% CAS No. 1211474-97-3

1-(4-Morpholinylcarbonyl)-4-piperidinamine hydrochloride; 95%

Cat. No. B6416097
CAS RN: 1211474-97-3
M. Wt: 249.74 g/mol
InChI Key: YIXBSCZSOAUNHN-UHFFFAOYSA-N
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Description

1-(4-Morpholinylcarbonyl)-4-piperidinamine hydrochloride; 95% (1-MCPH) is an organic compound that has recently been studied for its potential applications in the laboratory. 1-MCPH is a derivative of morpholine and piperidine, and is primarily used in the synthesis of other compounds and as a starting material for the preparation of various derivatives. In addition to its synthesis applications, 1-MCPH has been studied for its potential scientific research applications.

Scientific Research Applications

  • Stereochemical Studies : Shainyan et al. (2008) investigated the stereodynamics of several compounds, including those related to morpholino and piperidine structures, through NMR spectroscopies. They analyzed the preferred conformations due to intramolecular interactions, contributing to the understanding of stereochemistry in similar compounds (Shainyan et al., 2008).

  • Synthesis and Structural Chemistry : Singh et al. (2013) reported on the synthesis of N-{2-(arylthio/seleno)ethyl}morpholine/piperidine ligands and their palladium(II) complexes. These complexes were shown to be effective catalysts in Heck reactions, illustrating the potential of morpholine/piperidine structures in catalysis (Singh et al., 2013).

  • Chemical Reactions Analysis : Nozaki et al. (1968) studied the reactions of isophorone morpholine and piperidine dienamine with dienophiles. This research provides insights into the reactivity of morpholine and piperidine derivatives in Diels-Alder reactions (Nozaki et al., 1968).

  • Organic Synthesis Applications : Yamagata et al. (1993) explored the preparation of dihydrothiophenium derivatives using morpholine and piperidine, highlighting the utility of these compounds in the synthesis of complex organic molecules (Yamagata et al., 1993).

  • Corrosion Inhibition : Jeeva et al. (2015) synthesized Mannich bases involving morpholine and piperidine and studied their application as corrosion inhibitors. This demonstrates the potential of morpholine/piperidine derivatives in material science (Jeeva et al., 2015).

  • Crystal Structure Analysis : Aydinli et al. (2010) synthesized compounds with piperidine and morpholine and determined their crystal structures, contributing to the knowledge of molecular conformations in solid-state chemistry (Aydinli et al., 2010).

  • Coordination Chemistry : Amirnasr et al. (2001) synthesized Co(III) complexes with morpholine and piperidine, providing insights into coordination chemistry and molecular interactions (Amirnasr et al., 2001).

  • Pharmacological Applications : Dimmock et al. (1990) evaluated the cytotoxicity of Mannich bases of acetophenone, including morpholino and piperidino derivatives, against tumors, highlighting the relevance in medicinal chemistry (Dimmock et al., 1990).

properties

IUPAC Name

(4-aminopiperidin-1-yl)-morpholin-4-ylmethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2.ClH/c11-9-1-3-12(4-2-9)10(14)13-5-7-15-8-6-13;/h9H,1-8,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXBSCZSOAUNHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)N2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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